molecular formula C11H8BrN3O B5791252 N-(5-bromo-2-pyridinyl)isonicotinamide

N-(5-bromo-2-pyridinyl)isonicotinamide

Cat. No. B5791252
M. Wt: 278.10 g/mol
InChI Key: SDSSDMKGKKRFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)isonicotinamide, also known as BINA, is a small molecule that has been widely studied in the field of neuroscience. It is a selective inhibitor of the protein kinase C (PKC) isoform θ, which is known to play a role in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N-(5-bromo-2-pyridinyl)isonicotinamide selectively inhibits the PKC isoform θ, which is known to play a role in the regulation of synaptic plasticity and memory formation. PKC θ is involved in the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B, which is important for the induction of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)isonicotinamide has been shown to enhance LTP and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-pyridinyl)isonicotinamide in lab experiments is its selectivity for PKC θ, which allows for the specific manipulation of this isoform without affecting other PKC isoforms. However, one limitation is that N-(5-bromo-2-pyridinyl)isonicotinamide has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

For research on N-(5-bromo-2-pyridinyl)isonicotinamide include the development of more potent and selective inhibitors of PKC θ, the investigation of its effects on other neurological disorders, and the exploration of its potential as a therapeutic agent in humans. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(5-bromo-2-pyridinyl)isonicotinamide on synaptic plasticity and memory formation.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)isonicotinamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with isonicotinamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified by column chromatography.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSSDMKGKKRFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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